Stellettin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

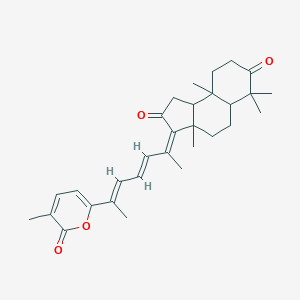

The compound “Stellettin A” is a complex organic molecule with a unique structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]naphthalene core and the introduction of the various substituents. Typical synthetic routes may include:

Cyclization Reactions: Formation of the cyclopenta[a]naphthalene core through cyclization reactions.

Functional Group Transformations: Introduction of the ketone and pyran groups through functional group transformations.

Double Bond Formation: Formation of the conjugated dienylidene system through elimination or condensation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.

化学反应分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketones to alcohols or alkenes to alkanes.

Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学研究应用

Biological Activities

1. Cytotoxic Effects on Cancer Cells

Stellettin A has demonstrated potent cytotoxicity against various cancer cell lines. Notably, it exhibits differential cytotoxicity in human leukemia HL-60 cells with an IC50 value of 0.4 μg/mL, indicating its potential as an anticancer agent . Additionally, it has been shown to inhibit the growth of B16F10 murine melanoma cells by inducing endoplasmic reticulum stress and promoting the accumulation of unfolded proteins .

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves several pathways:

- Induction of Endoplasmic Reticulum Stress : It leads to the upregulation of glucose-regulated protein 78, a chaperone involved in protein folding, suggesting a role in managing cellular stress responses .

- Oxidative Stress and Apoptosis : this compound induces oxidative stress, which is associated with apoptosis in cancer cells. This mechanism is crucial as it can lead to programmed cell death, thereby inhibiting tumor growth .

Therapeutic Potential

1. Cancer Therapy

The antitumor properties of this compound position it as a promising candidate for cancer therapy. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable subject for further research into its application in treating various types of cancer, including leukemia and melanoma .

2. Combination Therapies

Research indicates that combining this compound with other therapeutic agents may enhance its efficacy. For instance, its synergistic effects with other compounds could potentially improve treatment outcomes in resistant cancer types .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on B16F10 melanoma cells, revealing that treatment led to significant apoptosis through endoplasmic reticulum stress pathways. The study highlighted the compound's potential as a lead for developing new cancer therapies targeting melanoma .

Case Study 2: Leukemia Treatment

In another case study focusing on human leukemia HL-60 cells, this compound showed remarkable cytotoxicity, suggesting that it could be developed into a therapeutic agent for leukemia treatment. The study emphasized the importance of understanding the specific pathways involved in its action to optimize its use in clinical settings .

Summary Table of Biological Activities

作用机制

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

相似化合物的比较

Similar Compounds

Stellettin A: Similar in structure but with different substituents.

This compound: Similar in structure but with different functional groups.

Uniqueness

The compound’s unique combination of rings, double bonds, and functional groups distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

生物活性

Stellettin A is a compound derived from marine sponges, specifically from the genus Stelletta. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an isomalabaricane triterpenoid. Its unique structure contributes to its diverse biological activities. The compound's molecular formula and structural characteristics are essential for understanding its interaction with biological systems.

The biological activity of this compound involves several mechanisms:

In Vitro Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including glioblastoma and non-small cell lung cancer (NSCLC) cells. For instance, an IC50 value of 0.022 μM was reported for NSCLC A549 cells, indicating potent antiproliferative activity .

- Mechanistic Insights : Investigations into the mechanisms revealed that this compound induces G1 cell cycle arrest and apoptosis through modulation of cyclin-CDK complexes. It also activates autophagy pathways, providing a multifaceted approach to inhibiting tumor growth .

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is ongoing to evaluate its efficacy in animal models, particularly concerning its neuroprotective effects and antitumor activity.

Case Studies

Several case studies have highlighted the potential applications of marine-derived compounds like this compound:

- Case Study on Neuroprotection : Research focusing on marine sponge extracts has shown that compounds similar to this compound can protect against neurotoxic agents in zebrafish models. These findings suggest a potential pathway for developing treatments for neurodegenerative diseases .

- Anticancer Applications : A case study evaluating the effects of marine sponge extracts indicated significant reductions in tumor growth in xenograft models when treated with compounds related to this compound. This underscores the importance of further exploration into its clinical applications .

Comparative Analysis of Related Compounds

| Compound | Source | Primary Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Stelletta | Antitumor | 0.022 | Induces apoptosis and autophagy |

| Stellettin B | Jaspis stellifera | Neuroprotection & Antitumor | 1.0 | Protects SH-SY5Y cells from damage |

| Stellatamide A | Stelletta | Antifungal & Anticancer | 5.1 | Inhibits calmodulin-dependent processes |

属性

IUPAC Name |

(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOJYPVZDPNKAI-GZUNWUDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160796-24-7 |

Source

|

| Record name | Stellettin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160796247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。